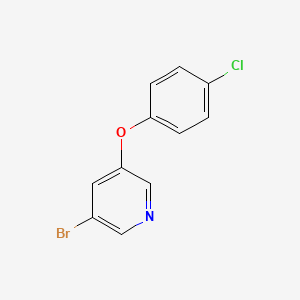

3-Bromo-5-(4-chlorophenoxy)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-(4-chlorophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO/c12-8-5-11(7-14-6-8)15-10-3-1-9(13)2-4-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVDIRRTMMAHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=CN=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678773 | |

| Record name | 3-Bromo-5-(4-chlorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28232-66-8 | |

| Record name | 3-Bromo-5-(4-chlorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(4-chlorophenoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 5 4 Chlorophenoxy Pyridine and Analogous Heterocyclic Systems

Strategies for Pyridine (B92270) Core Construction

The de novo synthesis of the pyridine ring is a fundamental challenge in heterocyclic chemistry. Modern methods have moved beyond classical reactions like the Hantzsch synthesis, offering greater convergence, atom economy, and functional group tolerance. whiterose.ac.ukacsgcipr.org

Metal-Catalyzed Syntheses of Pyridine Derivatives

Transition metal catalysis provides powerful and convergent pathways to pyridine rings from simple, unsaturated precursors. acsgcipr.orgelsevier.com These methods often proceed through cycloaddition reactions that are thermally disfavored but become accessible via lower energy, metal-mediated pathways. acsgcipr.org

A prominent strategy is the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by various transition metal complexes. acsgcipr.orgacs.org Cobalt-containing catalysts, in particular, have been extensively used for this transformation. acs.orgarkat-usa.org For instance, cobaltocene (B1669278) and its derivatives can catalyze the cyclocotrimerization of acetylenes with nitriles to produce substituted pyridines. arkat-usa.org The reaction mechanism involves the formation of a metallacyclopentadiene intermediate, which then incorporates the nitrile to form the pyridine ring. Innovations in this area include the use of two-component catalyst systems, such as Co(2-ethylhexanoate)₂ and AlEt₃, and the application of solvothermal or microwave irradiation conditions to improve reaction times and yields. acs.orgarkat-usa.org Other metals, including Ruthenium(II), have also been shown to effectively catalyze the synthesis of pyridines from alkynes. acsgcipr.org

The following table summarizes various metal catalysts used in pyridine synthesis:

| Catalyst Type | Reactants | Reaction Type | Key Features |

|---|---|---|---|

| Cobalt Complexes (e.g., Cobaltocene) | Acetylenes and Nitriles | [2+2+2] Cycloaddition | Can be modified with bioorganic ligands to proceed under milder conditions. arkat-usa.org |

| Ruthenium(II) Complexes | Enamides and Alkynes | Dehydrative [4+2] Cycloaddition | Offers excellent regioselectivity and tolerates a wide range of functional groups. organic-chemistry.org |

| Palladium Complexes (e.g., Pd₂(dba)₃ with X-Phos) | 2-Heterocyclic Organozinc Reagents and Aryl Chlorides | Negishi Cross-Coupling | Effective for synthesizing 2-aryl-substituted pyridines under mild conditions. organic-chemistry.org |

| Zirconium and Nickel Complexes | Vinylpyridines and 1,3-Dienes | Codimerization | Used for the synthesis of cycloalkenyl- and alkatrienylpyridines. arkat-usa.org |

Multicomponent Reactions for Substituted Pyridines

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the reactants. rsc.org This approach is particularly valuable for generating libraries of polysubstituted pyridines for drug discovery and agrochemical research. whiterose.ac.ukrsc.org

One innovative three-component synthesis involves a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. whiterose.ac.uk This two-pot process uses aryl or heteroaromatic aldehydes, α,β-unsaturated acids, and enamines to create diverse tri- and tetrasubstituted pyridines. whiterose.ac.uk Another strategy employs a one-pot, four-component reaction of an aldehyde, a malononitrile (B47326) derivative, an active methylene (B1212753) compound (like acetophenone), and ammonium (B1175870) acetate (B1210297). thieme-connect.comacs.org The use of nanocatalysts, such as zinc oxide (ZnO) nanoparticles or lanthanum-doped hydrotalcite, has been shown to improve the efficiency, yield, and recyclability of these reactions. rsc.orgrsc.orgtandfonline.com For example, a hydrotalcite-lanthanum nanocatalyst efficiently catalyzes the one-pot condensation of benzaldehyde, malononitrile, and thiophenol to produce 2-amino-3,5-dicyano-6-sulfanyl pyridine derivatives in excellent yields. tandfonline.com

Green Chemistry Approaches in Pyridine Synthesis

In recent years, there has been a significant shift towards sustainable chemical synthesis, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. rasayanjournal.co.inresearchgate.net These green chemistry principles have been successfully applied to pyridine synthesis. nih.gov

Microwave-assisted synthesis has emerged as a key green chemistry tool, dramatically reducing reaction times and often increasing product yields compared to conventional heating. acs.orgnih.gov A one-pot, four-component reaction to produce substituted pyridines that takes several hours under conventional heating can be completed in minutes with microwave irradiation, providing higher yields and purer products. acs.orgnih.gov

Other green approaches include the use of environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions. rsc.orgresearchgate.net The use of recyclable catalysts, such as magnetic nanoparticles, further enhances the sustainability of these methods by simplifying product purification and allowing the catalyst to be reused multiple times with minimal loss of activity. researchgate.net

Introduction of Halogen Substituents (Bromine and Chlorine)

The precise installation of halogen atoms onto a pyridine ring is a formidable challenge in synthetic organic chemistry. The electronic nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, and the regioselectivity of these reactions can be difficult to control. digitellinc.com

Achieving regioselectivity in the halogenation of pyridine rings is paramount for the efficient synthesis of target molecules like 3-Bromo-5-(4-chlorophenoxy)pyridine. Traditional electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring typically favors substitution at the 3- and 5-positions, although harsh conditions are often required. nih.gov

Several modern strategies have been developed to enhance regioselectivity:

Pyridine N-Oxides: The use of pyridine N-oxides is a well-established method to direct halogenation to the 2- and 6-positions. The N-oxide group activates the ring towards electrophilic attack and can be subsequently removed. researchgate.net Halogenation of pyridine N-oxides with an electrophilic agent increases the electrophilicity of the aromatic ring, enabling the addition of weak nucleophiles like halide anions, generally leading to selective halogenation at the C2-position. researchgate.net

Phosphonium (B103445) Salts: A novel approach involves the installation of a phosphine (B1218219) group at the 4-position of the pyridine ring to form a phosphonium salt. This group can then be displaced by a halide nucleophile, offering a method for 4-position halogenation. nih.gov Computational studies suggest that the carbon-halogen bond formation in this method proceeds through an SNAr pathway. acs.org

Directed Ortho-Metalation (DoM): This strategy employs a directing group to guide a metalating agent (typically an organolithium reagent) to an adjacent position, which can then be quenched with an electrophilic halogen source.

Lewis Acid Promotion: The use of strong Lewis acids can enhance the electrophilicity of the halogenating agent and promote substitution, often under milder conditions than traditional methods. chempanda.com

The selection of the appropriate strategy depends on the desired substitution pattern and the other functional groups present on the pyridine ring.

The synthesis of this compound necessitates a bromopyridine precursor. Several methods exist for the synthesis of bromopyridines, with the choice of method often dictated by the desired isomer.

3-Bromopyridine (B30812): The synthesis of 3-bromopyridine can be achieved through the direct bromination of pyridine. One method involves heating pyridine in fuming sulfuric acid with bromine. chempanda.com Another patented method describes the dropwise addition of bromine to a solution of pyridine in 80-95% sulfuric acid at 130-140°C. google.com This electrophilic substitution is directed to the 3-position due to the deactivating nature of the nitrogen atom in the pyridine ring.

2-Bromopyridine (B144113): While not the direct precursor for the title compound, the synthesis of 2-bromopyridine is a common transformation in pyridine chemistry. A prevalent method involves the diazotization of 2-aminopyridine (B139424) in the presence of hydrobromic acid and a nitrite (B80452) source, such as sodium nitrite. orgsyn.orgprepchem.com This Sandmeyer-type reaction provides a reliable route to 2-bromopyridine in high yields. orgsyn.org Other methods include direct bromination of pyridine at high temperatures (500°C) or from N-methyl-2-pyridone. orgsyn.orgprepchem.com

Other Bromopyridines: The synthesis of other isomers, such as 3-bromo-5-(trifluoromethyl)pyridine, serves as an example of preparing substituted bromopyridine precursors that can be used to generate analogous heterocyclic systems. sigmaaldrich.com

| Bromopyridine Isomer | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 3-Bromopyridine | Direct Bromination | Pyridine, Bromine, Fuming Sulfuric Acid | chempanda.comgoogle.com |

| 2-Bromopyridine | Diazotization of 2-Aminopyridine | 2-Aminopyridine, Hydrobromic Acid, Sodium Nitrite | orgsyn.orgprepchem.com |

| 2-Bromopyridine | High-Temperature Bromination | Pyridine, Bromine (vapor phase at 500°C) | prepchem.com |

Convergent and Divergent Synthetic Pathways to this compound

A convergent synthesis would involve the separate synthesis of a 3-bromo-5-halopyridine and 4-chlorophenol (B41353), which are then coupled in a late-stage reaction. This approach is often favored for its efficiency and flexibility, as it allows for the modification of either fragment before the coupling step. The key transformation in this pathway is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.org

A divergent synthesis , on the other hand, would start from a common intermediate that is subsequently elaborated to introduce the bromo, chloro, and phenoxy substituents. For instance, one could start with a dihalopyridine and sequentially introduce the 4-chlorophenoxy group and the other halogen.

The most direct and commonly implied pathway for the synthesis of this compound is a convergent approach involving the Ullmann condensation of 3-bromo-5-hydroxypyridine (B18002) with a suitable 4-chlorophenylating agent, or more likely, the coupling of a 3,5-dihalopyridine with 4-chlorophenol. Given the structure, a plausible route involves the reaction of 3,5-dibromopyridine (B18299) or 3-bromo-5-chloropyridine (B1268422) with 4-chlorophenol in the presence of a copper catalyst.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The Ullmann condensation is a powerful tool for the formation of diaryl ethers, but it often requires harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org Modern advancements have focused on the development of milder and more efficient catalytic systems.

Key parameters for optimization include:

Catalyst System: While traditional Ullmann reactions used copper powder, modern methods often employ soluble copper(I) or copper(II) salts in combination with ligands. wikipedia.orgmdpi.com Ligands such as diamines and acetylacetonate (B107027) can improve the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at lower temperatures. wikipedia.orgresearchgate.net

Base: The choice of base is crucial for deprotonating the phenol (B47542) and facilitating the reaction. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. Cesium carbonate has been shown to be effective in promoting Ullmann couplings under mild conditions. mdpi.com

Solvent: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene (B124822) are traditionally used. wikipedia.org The selection of the solvent can significantly impact the reaction rate and yield.

Temperature: While classic Ullmann reactions often require temperatures above 200°C, the use of more active catalyst systems can lower the required temperature, sometimes to as low as 50-60°C. wikipedia.orgmdpi.com

| Parameter | Traditional Conditions | Modern Optimized Conditions | Reference |

|---|---|---|---|

| Copper Source | Stoichiometric Copper powder | Catalytic Cu(I) or Cu(II) salts (e.g., CuI, CuCl) | wikipedia.orgmdpi.com |

| Ligands | None | Diamines, Phenanthrolines, Acetylacetonate | wikipedia.orgresearchgate.net |

| Base | Potassium carbonate | Cesium carbonate, Potassium phosphate | mdpi.com |

| Solvent | High-boiling (e.g., Nitrobenzene, DMF) | Polar aprotic (e.g., DMF, NMP, Acetonitrile) | wikipedia.orgmdpi.com |

| Temperature | > 200 °C | 50 - 150 °C | wikipedia.orgmdpi.comnih.gov |

The optimization of these parameters is essential for developing a high-yielding and selective synthesis of this compound that is suitable for larger-scale production.

Computational Chemistry and Theoretical Studies on 3 Bromo 5 4 Chlorophenoxy Pyridine and Analogous Pyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is particularly effective for calculating the properties of medium-sized organic molecules like 3-Bromo-5-(4-chlorophenoxy)pyridine with a favorable balance of accuracy and computational cost.

Molecular Geometry and Electronic Structure Analysis

DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry of molecules. irjweb.comphyschemres.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure and steric properties. For pyridine (B92270) derivatives, the planarity of the pyridine ring and the orientation of its substituents are of particular interest. acs.org

The electronic structure of a molecule is intimately linked to its chemical behavior. DFT calculations provide a detailed picture of the electron distribution through the analysis of atomic charges. One common method for estimating partial atomic charges is Mulliken population analysis. researchgate.netwikipedia.org This analysis helps in identifying the electron-rich and electron-deficient centers within the molecule, which is crucial for predicting its reactivity. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters and Mulliken Atomic Charges for this compound based on Analogous Systems

The following data is illustrative and based on expected values from DFT calculations on similar halogenated phenoxy-pyridine structures. The B3LYP/6-311++G(d,p) level of theory is commonly used for such calculations.

| Parameter | Atom(s) | Value |

| Bond Length (Å) | C-Br | 1.890 |

| C-O (ether) | 1.375 | |

| C-Cl | 1.740 | |

| C-N (pyridine) | 1.335 | |

| Bond Angle (degrees) | C-O-C (ether) | 118.5 |

| C-C-Br | 119.8 | |

| C-N-C | 117.0 | |

| Mulliken Atomic Charge (e) | N1 | -0.55 |

| C3 (with Br) | +0.10 | |

| C5 (with O) | +0.25 | |

| Br | -0.05 | |

| Cl | -0.15 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates a more reactive molecule. irjweb.com

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies. irjweb.com These descriptors provide quantitative measures of a molecule's reactivity. For pyridine systems, the distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

This data is illustrative and based on typical values for similar aromatic compounds calculated using DFT methods.

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

| Chemical Hardness (η) | 2.80 |

| Chemical Potential (μ) | -4.05 |

| Electrophilicity Index (ω) | 2.93 |

The relatively large HOMO-LUMO gap suggested in the hypothetical data would indicate that this compound is a moderately stable molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. uni-muenchen.de These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.delibretexts.orgnih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue represents areas of positive potential (electron-poor). Green and yellow denote regions of intermediate potential. researchgate.netresearchgate.net

For this compound, one would expect the MEP map to show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation and coordination to Lewis acids. The areas around the halogen atoms (bromine and chlorine) would exhibit regions of both positive potential (the σ-hole along the C-X bond axis) and negative potential (the lateral sides), influencing their ability to participate in halogen bonding. researchgate.net The hydrogen atoms of the aromatic rings would be associated with positive potential.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and reaction pathways that are often difficult to probe experimentally. nih.gov

Transition State Characterization

A key aspect of understanding a reaction mechanism is the characterization of its transition state(s) (TS). A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. DFT calculations can be used to locate and characterize the geometry and energy of these transition states. A true transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

The synthesis of this compound likely proceeds via a copper-catalyzed Ullmann condensation reaction between 3,5-dibromopyridine (B18299) and 4-chlorophenol (B41353). mdpi.com Computational studies of similar Ullmann reactions suggest a mechanism involving the formation of a copper-phenoxide intermediate. nih.gov The subsequent step, which is often rate-determining, is the oxidative addition of the aryl halide to the copper complex, forming a Cu(III) intermediate. nih.govresearchgate.net The characterization of the transition state for this oxidative addition step would be crucial for understanding the reaction kinetics.

Reaction Pathway Prediction and Energetics

By mapping the potential energy surface of a reaction, computational methods can predict the most likely reaction pathway and determine the energetics of each step, including activation energies and reaction enthalpies. nih.gov For the synthesis of this compound, this would involve calculating the energies of the reactants, intermediates, transition states, and products.

Table 3: Hypothetical Energetics for the Proposed Ullmann Condensation Synthesis of this compound

This data is illustrative and represents a simplified reaction profile for the key steps in a copper-catalyzed Ullmann reaction, based on general findings from computational studies of similar reactions.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (3,5-dibromopyridine + Cu(I)-4-chlorophenoxide) | 0.0 |

| 2 | Transition State (Oxidative Addition) | +25.0 |

| 3 | Cu(III) Intermediate | +5.0 |

| 4 | Transition State (Reductive Elimination) | +15.0 |

| 5 | Products (this compound + Cu(I)Br) | -10.0 |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis and the study of potential energy surfaces (PES) are fundamental computational tools for understanding the three-dimensional structure and reactivity of molecules like this compound. The potential energy surface is a mathematical function that describes the energy of a molecule as a function of its geometry. libretexts.org For a polyatomic molecule, the PES has a dimensionality of 3N-6 (or 3N-5 for linear molecules), where N is the number of atoms. libretexts.org Key features of a PES include energy minima, which correspond to stable isomers and conformers, and saddle points, which represent transition states for conformational changes or chemical reactions. libretexts.org

For this compound, the conformational landscape is primarily defined by the torsional angles around the ether linkage connecting the pyridine and chlorophenyl rings. Theoretical methods, such as Density Functional Theory (DFT), can be employed to explore this landscape. mdpi.com A common approach involves a "scan with optimization," where the dihedral angle of interest is systematically varied, and for each step, the rest of the molecular geometry is optimized to find the lowest energy structure. mdpi.com This process generates a potential energy profile, revealing the energy barriers between different conformations and identifying the most stable, low-energy conformers.

The potential energy surface also provides crucial information for understanding reaction dynamics. For example, studies on the reaction between substituted pyridines and other molecules have utilized PES calculations to map out the reaction pathways, including the energies of reactants, transition states, and products. researchgate.net Similarly, the potential energy curves for bond dissociation, such as for a C-H bond in pyridine, can be calculated to determine activation energies and reaction enthalpies. researchgate.net

Table 1: Key Concepts in Conformational and PES Analysis

| Concept | Description | Relevance to this compound |

| Potential Energy Surface (PES) | A multidimensional surface representing the potential energy of a molecule as a function of its atomic coordinates. libretexts.org | Defines the relationship between the molecule's geometry and its stability. |

| Conformational Isomers (Conformers) | Different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. | The orientation of the chlorophenoxy group relative to the pyridine ring gives rise to different conformers. |

| Torsional Angle (Dihedral Angle) | The angle between two intersecting planes, used to define the rotation around a chemical bond. | The key variable in the conformational analysis of the ether linkage in the molecule. |

| Energy Minima | Points on the PES corresponding to the most stable arrangements of the atoms (stable conformers). libretexts.org | Represents the most likely three-dimensional structures of the molecule. |

| Saddle Points (Transition States) | Points on the PES that are a maximum in one direction and a minimum in all others, representing the energy barrier between two minima. libretexts.org | Determines the energy required to convert between different conformers. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties and structural features. researchgate.net QSAR models are widely used in drug discovery to predict the activity of new chemical entities, optimize lead compounds, and understand the mechanism of action. jocpr.comnih.gov

For a series of analogous pyridine systems, including derivatives of this compound, a QSAR study would involve several key steps:

Data Set Selection: A dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC50) is compiled. chemrevlett.comchemrevlett.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, steric and electrostatic fields). researchgate.netnih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. chemrevlett.comchemrevlett.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. chemrevlett.comchemrevlett.com

In studies of other pyridine derivatives, QSAR models have been successfully developed. For example, a study on pyridine and bipyridine derivatives used MLR to model their anticancer activity against HeLa cells, achieving a coefficient of determination (R²) of 0.808 for the training set and 0.908 for the test set. chemrevlett.comchemrevlett.com Another study on substituted pyridine derivatives as LSD1 inhibitors developed 3D-QSAR models (CoMFA and CoMSIA) with high predictive capabilities (q² up to 0.733 and r² up to 0.982 for the training set). nih.gov These models use 3D fields to represent the steric and electrostatic properties of the molecules and generate contour maps that visualize the regions where modifications to the structure would likely increase or decrease activity. nih.govnih.gov

Table 2: Common Statistical Parameters in QSAR Model Validation

| Parameter | Description | Typical Value for a Good Model |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). chemrevlett.comchemrevlett.com | > 0.6 |

| q² or Q² (Cross-validated R²) | A measure of the predictive ability of the model, typically obtained through leave-one-out (LOO) or leave-many-out (LMO) cross-validation. chemrevlett.comnih.gov | > 0.5 |

| r² (Predictive R² for Test Set) | The R² value for an external test set of compounds that were not used in model development. nih.gov | > 0.6 |

| RMSE (Root Mean Square Error) | Measures the differences between values predicted by a model and the values observed. chemrevlett.com | As low as possible |

By applying QSAR to a series of compounds analogous to this compound, researchers could predict the activity of untested analogs and guide the synthesis of new derivatives with potentially enhanced biological effects.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. iaea.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules and their interactions with biological targets, such as proteins or membranes. nih.gov

For this compound, MD simulations could be employed to understand its interactions at an atomic level. A typical workflow would involve:

System Setup: A system is constructed containing the ligand (this compound), the target receptor (if known), and a simulated physiological environment (e.g., water, ions).

Simulation: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the trajectory of each atom is calculated and saved.

Analysis: The resulting trajectories are analyzed to study various properties, such as the stability of the ligand-receptor complex, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes in both the ligand and the receptor. nih.govnih.gov

MD simulations have been successfully applied to other pyridine-based systems. For instance, simulations were used to support the development of new pyridine-based protein kinase C (PKC) agonists by evaluating their dynamic behavior and orientation in a membrane environment, which helped to decrease false predictions from molecular docking alone. nih.gov In another study on substituted pyridine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors, MD simulations revealed the detailed binding process and identified an important water-bridge motif between the ligands and the protein. nih.gov The binding free energies calculated from these simulations showed good agreement with experimental bioactivity. nih.gov

Table 3: Applications of Molecular Dynamics Simulations for this compound

| Application | Description | Potential Insights |

| Binding Mode Analysis | Simulating the ligand in the active site of a target protein. | To identify stable binding poses and key amino acid residues involved in the interaction. nih.gov |

| Complex Stability | Calculating the Root Mean Square Deviation (RMSD) of the ligand and protein over time. | To assess the stability of the ligand-receptor complex. chemrevlett.com |

| Free Energy Calculation | Using methods like MM-PBSA to estimate the binding free energy. | To provide a theoretical prediction of the binding affinity that can be compared with experimental data. nih.gov |

| Interaction with Membranes | Simulating the compound's behavior in a lipid bilayer. | To understand its ability to permeate cell membranes and its orientation within the membrane. nih.gov |

Application of the Aryne Distortion Model to Pyridine Reactivity

The aryne distortion model, also known as the distortion/interaction model, is a theoretical framework used to predict and explain the regioselectivity of reactions involving unsymmetrical arynes, including pyridynes. nih.govescholarship.org This model posits that the regioselectivity of nucleophilic attack on an aryne is controlled by the energetic cost of distorting the aryne from its equilibrium geometry to the geometry of the transition state. escholarship.org Nucleophilic attack is favored at the aryne carbon that requires less energy to distort into the transition state geometry. nih.gov

This model is particularly relevant for understanding the reactivity of substituted 3,4-pyridynes. The parent 3,4-pyridyne is nearly symmetrical and shows poor regioselectivity in its reactions. nih.gov However, introducing a substituent can induce a geometric distortion in the pyridyne triple bond, leading to a more linear geometry at one carbon and a more bent geometry at the other. nih.gov According to the model, nucleophilic attack preferentially occurs at the more linear, and thus more electropositive, terminus of the aryne. nih.gov

A 5-bromo substituent, as is present in the core structure of this compound, would be expected to significantly influence the reactivity of a corresponding 3,4-pyridyne intermediate. Studies on 5-bromo-3,4-pyridyne have shown that the electron-withdrawing bromide substituent causes a flattening at the C3 position. nih.gov This distortion directs nucleophiles to attack at C3, leading to high regioselectivity. nih.govsigmaaldrich.com The aryne distortion model predicts that an internal angle difference of 4° or more between the two carbons of the aryne triple bond is likely to result in significant regioselectivity. nih.gov

Table 4: Predicted Effects of Substituents on 3,4-Pyridyne Reactivity based on the Aryne Distortion Model

| Substituent Position | Type of Substituent | Predicted Site of Nucleophilic Attack | Rationale | Reference |

| C5 | Electron-withdrawing (e.g., -Br) | C3 | The substituent's inductive effect causes a flattening (more linear geometry) at C3. | nih.gov |

| C2 | Electron-withdrawing (e.g., -SO₂NR₂) | C4 | The substituent's inductive effect causes a flattening at C4. | nih.gov |

| None | - | C3 and C4 | The parent 3,4-pyridyne has minimal distortion, leading to a mixture of regioisomeric products. | nih.gov |

The synthetic utility of this model is significant. By choosing an appropriate substituent to direct the regioselectivity of an aryne trapping reaction, chemists can synthesize highly decorated pyridine derivatives in a controlled manner. escholarship.orgnih.gov The directing group, such as a bromide, can then be further manipulated using standard cross-coupling reactions, providing access to a wide range of polysubstituted pyridines. nih.govnih.gov

Biological Activities and Medicinal Chemistry Perspectives of 3 Bromo 5 4 Chlorophenoxy Pyridine Analogs

Anticancer Activity and Associated Molecular Mechanisms

Derivatives of pyridine (B92270) and its analogs have been a significant focus in medicinal chemistry due to their wide range of biological activities, including anticancer properties. nih.govresearchgate.netbenthamscience.com The structural scaffold of phenoxypyridine, in particular, has been utilized to develop novel agents that interfere with cancer cell growth and survival.

Inhibition of Cell Proliferation and Induction of Apoptosis

Analogs of phenoxypyridine have demonstrated the ability to inhibit the proliferation of various cancer cell lines. Research into a library of phenoxy pyridine and phenyl sulfanyl (B85325) pyridine derivatives revealed that certain compounds could significantly decrease proliferation in human pancreatic cancer cells (Panc1 and HS766T) at low micromolar concentrations. nih.govnih.gov

Furthermore, some of these derivatives induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. For instance, studies on phenoxazine (B87303) derivatives, which share structural similarities, have shown they can cause both apoptosis and necrosis in human pancreatic cancer cell lines. nih.gov This process can be mediated by the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Similarly, phenothiazine (B1677639) derivatives have been found to induce apoptosis in fibroblast cells, suggesting that related heterocyclic structures can trigger this cell death pathway. nih.gov

Table 1: Proliferative Inhibition of Selected Phenoxy Pyridine Analogs

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Compound 2 | Panc1, HS766T | Low µM range decrease in proliferation | nih.govnih.gov |

| Compound 3 | Panc1, HS766T | Low µM range decrease in proliferation | nih.govnih.gov |

| Phx-1 | KLM-1 (pancreatic cancer) | Dose-dependent inhibition of proliferation | nih.gov |

Cell Cycle Arrest Induction

A critical aspect of cancer is the uncontrolled cell division resulting from a dysregulated cell cycle. Certain phenoxypyridine analogs have been shown to intervene in this process by inducing cell cycle arrest. In studies involving MCF7 breast cancer cells, treatment with specific phenoxy pyridine derivatives led to a 10- to 13-fold increase in mitotic cells, indicating an arrest in the G2/M phase of the cell cycle. nih.gov This effect was comparable to that of the known mitotic inhibitor, colcemid. nih.govnih.gov This arrest prevents the cancer cells from completing mitosis and proliferating further. The induction of cell cycle arrest is a common mechanism for many anticancer agents and highlights the therapeutic potential of this class of compounds. nih.gov

Identification of Specific Molecular Targets (e.g., LOXL2, SphK1, CDK2, Microtubules)

The anticancer effects of phenoxypyridine analogs are often rooted in their interaction with specific molecular targets crucial for tumor progression.

Microtubules: Microtubules are essential components of the cellular skeleton and play a vital role in cell division. Agents that interfere with microtubule dynamics are potent anticancer drugs. nih.gov Novel phenoxy pyridine and phenyl sulfanyl pyridine derivatives have been identified as microtubule-interacting agents. nih.govnih.gov Immunofluorescence staining has shown a complete disappearance of intracellular microtubules in cancer cells upon treatment with these compounds. nih.gov Further in vitro assays confirmed that these compounds affect tubulin polymerization, the process by which microtubules are formed. nih.govnih.gov

LOXL2: Lysyl oxidase-like 2 (LOXL2) is an enzyme that plays a critical role in the remodeling of the extracellular matrix, a process that is dysregulated in fibrosis and cancer, promoting metastasis. nih.govencyclopedia.pubresearchgate.net LOXL2 is upregulated in various cancers and has become an attractive therapeutic target. researchgate.net Potent and selective inhibitors of LOXL2 have been developed from a class of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives. nih.govacs.org These inhibitors bind irreversibly to LOXL2, effectively blocking its catalytic activity. nih.gov

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is common in many human cancers. nih.govgoogle.com While direct inhibition of CDK2 by 3-bromo-5-(4-chlorophenoxy)pyridine itself is not documented in the provided results, the broader class of pyridine derivatives has been extensively explored as a scaffold for CDK inhibitors. nih.gov For example, pyrazolyl pyrimidinylamine compounds, which can be considered related structures, have been developed as potent CDK2 inhibitors. google.com The development of selective CDK2 inhibitors is a significant goal in cancer therapy. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The pyridine scaffold is a cornerstone in the development of agents with a broad spectrum of antimicrobial activities. nih.govresearchgate.netbenthamscience.com Derivatives have been synthesized and tested against various pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity: Numerous pyridine derivatives have demonstrated significant antibacterial properties. nih.govderpharmachemica.com For instance, 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives, which feature a bromo-pyridine core, have shown potent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Proteus vulgaris, Klebsiella pneumoniae) bacteria. researchgate.net Similarly, alkyl pyridinol compounds, particularly those containing bromine, have exhibited strong inhibitory effects against various S. aureus strains, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 0.5–1 μg/mL. mdpi.com The antimicrobial action of some pyridinium (B92312) salts is thought to involve disruption of the bacterial cell membrane. mdpi.com Azo compounds containing pyridine, such as phenazopyridine, also possess antibacterial properties, particularly against E. coli and B. subtilis. droracle.ainih.gov

Antifungal Activity: Pyridine derivatives are also recognized for their fungicidal capabilities. epo.org Specifically, 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which are structurally related to the target compound, possess high fungal toxicity. researchgate.net These compounds and their analogs have shown significant inhibition of mycelial growth for various plant pathogenic fungi like Venturia inaequalis and Fusarium moniliforme. researchgate.net Other studies have confirmed the antifungal potential of various pyridine derivatives against human pathogens like Candida albicans and Aspergillus niger. nih.govresearchgate.net

Table 2: Antifungal Activity of 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol Analogs

| Compound | Fungal Species | Inhibition of Mycelial Growth (%) at 30 mg/L | Reference |

|---|---|---|---|

| Compound 2 | Venturia inaequalis | 99-100 | researchgate.net |

| Compound 2 | Fusarium moniliforme | 90-98 | researchgate.net |

| Compound 2 | Fusarium oxysporum | 99-100 | researchgate.net |

| Compound 3 | Venturia inaequalis | 70-89 | researchgate.net |

Antiviral Activity: The pyridine ring is a key structural motif in many compounds with antiviral activity. nih.govresearchgate.netbenthamscience.com Pyridine derivatives have been investigated for their efficacy against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and various respiratory viruses. nih.govresearchgate.netnih.gov The mechanisms of action are diverse, ranging from the inhibition of viral enzymes like reverse transcriptase and polymerase to interference with viral entry and replication cycles. nih.govbenthamscience.comnih.gov

Anti-inflammatory Potential

Pyridine and its derivatives have been recognized for their potential as anti-inflammatory agents. nih.govbenthamscience.com The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key inflammatory pathways and reduce oxidative stress. researchgate.net While the direct anti-inflammatory activity of this compound is not specified in the search results, the general class of pyridine-containing heterocycles is known to possess these properties, suggesting a promising area for future investigation. nih.govbenthamscience.com

Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyridine derivatives, several key structural features have been identified that influence their therapeutic effects.

For Anticancer Activity: SAR studies on pyridine derivatives reveal that the type and position of substituents are critical for antiproliferative activity. nih.gov The presence of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance anticancer effects. nih.gov Conversely, bulky groups or halogen atoms can sometimes lead to lower activity. nih.gov In the context of microtubule inhibitors, specific phenoxy pyridine and phenyl sulfanyl pyridine core structures were found to be essential for activity. nih.gov For inhibitors of LOXL2, a 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine scaffold was identified as a highly potent and selective framework. nih.govacs.org

For Antimicrobial Activity: In the realm of antimicrobial agents, SAR studies have provided valuable insights. For antibacterial pyridinium salts, it has been observed that increasing the length of an alkyl side chain on the pyridinium nitrogen can lead to increased activity against S. aureus. mdpi.com The presence of halogen atoms like bromine and chlorine on the aromatic rings of pyridine derivatives is often associated with potent antimicrobial activity. derpharmachemica.comresearchgate.net For antifungal 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, the presence of the 4-chlorophenoxy group is a key feature for high fungal toxicity. researchgate.net In a series of pyrimidine (B1678525) derivatives, a bromo-substituent on a phenyl ring attached to the core structure resulted in excellent antifungal activity. nih.gov The presence of a bromo group on a pyridine ring has also been noted in compounds with significant antibacterial effects. researchgate.netmdpi.com The general consensus across multiple studies is that halogen substituents often enhance the antimicrobial potency of heterocyclic compounds. nih.govwjbphs.com

Impact of Halogen Substituents on Biological Potency

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. researchgate.neteurochlor.org The presence and position of halogen substituents like bromine and chlorine on the this compound scaffold can profoundly influence the biological potency of its analogs. researchgate.net

The specific type of halogen and its position are critical. For example, in a study of farnesyl protein transferase inhibitors, a bromo substituent at the C3 position of a pyridine ring was found to significantly enhance potency. nih.gov Theoretical studies on other halogenated compounds show that bromine and chlorine substituents can influence crystal packing and intermolecular interactions, which are vital for how a molecule binds to its biological target. nih.gov The electron-withdrawing nature of halogens can alter the charge distribution across the molecule, affecting electrostatic interactions with protein residues in a binding pocket. researchgate.net However, it is important to note that chlorination does not universally enhance activity and can sometimes diminish or abolish it, emphasizing that the effect of a halogen substituent is highly context-dependent. researchgate.net

| Property | General Effect of Bromine/Chlorine Substitution | Potential Impact on Biological Potency |

| Lipophilicity | Increases the molecule's oil/water partition coefficient. | May enhance cell membrane permeability and binding to hydrophobic pockets of target proteins. researchgate.net |

| Electronic Effects | Acts as an electron-withdrawing group (inductive effect). | Modifies the pKa of the pyridine nitrogen and electron density of the aromatic rings, influencing binding interactions. researchgate.netmdpi.com |

| Size (Steric Bulk) | Increases the size of the substituent (Br > Cl). | Can create favorable or unfavorable steric interactions within a receptor's binding site, affecting selectivity and affinity. nih.gov |

| Metabolic Stability | Can block sites of metabolic oxidation. | Increases the half-life of the compound by preventing degradation by metabolic enzymes like cytochrome P450s. acs.org |

Influence of Pyridine and Phenoxy Moieties on Bioactivity

The pyridine ring and the phenoxy group are fundamental components that define the biological potential of this class of compounds. The pyridine moiety, a nitrogen-containing heterocycle, is a common feature in numerous pharmaceuticals and natural products. domainex.co.ukmdpi.com Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within a protein's active site. mdpi.com The π-deficient nature of the pyridine ring also allows for various electronic interactions. mdpi.com Pyridine and its fused analogs are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govekb.eg

Rational Design for Enhanced Potency and Selectivity

Rational drug design aims to optimize a lead compound's therapeutic properties through targeted modifications based on an understanding of its biological target. nih.gov For analogs of this compound, enhancing potency and selectivity is a primary goal. nih.govnih.gov Selectivity is particularly crucial to minimize off-target effects. nih.gov

One common strategy involves exploiting small differences in the amino acid composition of binding sites between related proteins. nih.gov For example, if the target protein has a specific residue, such as a threonine, in its binding pocket that is absent in other related proteins, a substituent can be added to the inhibitor to form a specific interaction with that residue, thereby enhancing selectivity. rsc.org In kinase inhibitor design, selectivity has been achieved by targeting unique residues within the ATP binding pocket. nih.gov

Charge optimization is another rational design technique used to improve potency and selectivity by modifying the electrostatic properties of a ligand to complement the electrostatic environment of the target's active site. nih.gov For pyridine-containing compounds, this can involve modifying substituents to alter the basicity of the pyridine nitrogen or the electrostatic potential of the aromatic rings. Such modifications can be guided by computational modeling and structural biology data to maximize favorable interactions and minimize repulsive ones. nih.gov

In Silico Biological Evaluation (e.g., Toxicity Prediction, ADMET Profiling)

Before expensive and time-consuming synthesis and in vitro testing, computational (in silico) methods are widely used to predict the biological and pharmacokinetic properties of new chemical entities. nih.gov These techniques are integral to modern drug discovery for evaluating analogs of this compound. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical in silico assessment. nih.gov Various software tools can predict properties like oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity. nih.gov For instance, in silico studies on other novel pyridine derivatives have been used to assess drug-likeness based on criteria such as Lipinski's rule of five, as well as to predict pharmacokinetic and drug-score features. nih.gov

Molecular docking is another powerful in silico technique that predicts the preferred binding orientation of a molecule to a biological target. mdpi.comnih.gov This method can help elucidate the binding mode of this compound analogs within a protein's active site, identify key interacting amino acid residues, and estimate binding affinity. Such insights are invaluable for prioritizing which analogs to synthesize and for guiding further structural modifications to improve potency. ijpsonline.com

| Method | Purpose | Application to Pyridine Analogs |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. | To understand how analogs bind to target proteins and to guide rational design for improved potency. mdpi.comnih.gov |

| ADMET Prediction | Estimates pharmacokinetic properties and potential toxicity. | To filter out compounds with poor drug-like properties (e.g., low absorption, high toxicity) early in the discovery process. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features required for biological activity. | To design new analogs that retain the key features for binding while having improved properties. nih.gov |

| Molecular Dynamics | Simulates the movement of the ligand-protein complex over time. | To assess the stability of the binding interaction and the flexibility of the complex. nih.gov |

Bioisosteric Replacement Strategies in Pyridine-Based Drug Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds. spirochem.com It involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or pharmacokinetic properties without losing the desired biological activity. researchgate.net

In the context of pyridine-based drug design, several bioisosteric replacements for the pyridine ring itself have been explored. For example, replacing a pyridine ring with a saturated scaffold like 3-azabicyclo[3.1.1]heptane has been shown to dramatically improve physicochemical properties such as solubility and metabolic stability while maintaining a similar spatial arrangement of substituents. chemrxiv.org Such a modification could potentially reduce toxicity associated with the metabolism of some pyridine rings. acs.org

Other heteroaromatic rings can also be considered as bioisosteres for pyridine. The choice of replacement depends on the specific role of the pyridine ring in the parent molecule. If the nitrogen's hydrogen-bonding capacity is crucial, a replacement that retains this feature would be necessary. If the goal is to modulate electronics or lipophilicity, other rings or functional groups might be more suitable. Bioisosteric replacement of the halogen atoms is also a common strategy; for example, replacing a chlorine atom with a trifluoromethyl group can alter lipophilicity and electronic properties while potentially improving metabolic stability. spirochem.com This strategic exchange of key functional groups is essential for fine-tuning a molecule's properties to create a successful drug candidate. domainex.co.uk

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyridines is a cornerstone of organic chemistry, with continuous efforts to develop more efficient and environmentally benign methods. For 3-Bromo-5-(4-chlorophenoxy)pyridine, future research could focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Novel approaches could include one-pot multicomponent reactions, which are known for their high efficiency and atom economy. Microwave-assisted organic synthesis (MAOS) is another promising avenue, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The principles of green chemistry, such as the use of safer solvents (e.g., water or ionic liquids) and catalytic systems, could be applied to develop more sustainable synthetic routes.

| Methodology | Potential Advantages | Research Focus for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity. | Optimization of microwave parameters for the key bond-forming reactions. |

| Multicomponent Reactions | High atom economy, reduced number of synthetic steps, operational simplicity. | Design of a one-pot reaction combining the pyridine (B92270) core formation and ether linkage. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Development of a continuous flow process for the synthesis, allowing for safer handling of reactive intermediates. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification of enzymes capable of catalyzing the etherification or bromination steps. |

Exploration of Unprecedented Reactivity Pathways

The bromine atom on the pyridine ring of this compound is a versatile handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are expected to be primary reactivity pathways, future research could delve into more unprecedented transformations.

This could involve exploring novel catalytic systems that enable previously challenging couplings or direct C-H activation at other positions on the pyridine or phenoxy rings. Photoredox catalysis could also unlock new reaction pathways, allowing for the formation of novel carbon-carbon and carbon-heteroatom bonds under mild conditions. Understanding the interplay between the electronic properties of the pyridine ring and the chlorophenoxy group will be crucial in predicting and controlling these novel reactivities.

Integration of Advanced Computational Modeling Techniques for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For this compound, density functional theory (DFT) calculations could be employed to predict its geometric and electronic structure, spectroscopic signatures (NMR, IR), and reactivity.

Molecular docking simulations could be used to predict the binding affinity of this compound to various biological targets, such as protein kinases, which are often targeted by pyridine-containing molecules. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate structural features with potential biological activity or toxicity, enabling the design of derivatives with improved profiles.

| Computational Method | Predicted Property/Application | Potential Impact on Research |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, spectroscopic data, reaction mechanisms. | Guide synthetic efforts and aid in the interpretation of experimental data. |

| Molecular Docking | Binding modes and affinities to biological targets (e.g., enzymes, receptors). | Prioritize experimental screening for therapeutic applications. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity or toxicity. | Design of new analogs with enhanced activity and reduced off-target effects. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility and interactions with solvent or biological macromolecules over time. | Provide a deeper understanding of the compound's behavior in a biological environment. |

Discovery of Novel Therapeutic and Industrial Applications

The structural motifs present in this compound are found in a variety of biologically active compounds and functional materials. This suggests that the compound itself or its derivatives could have a range of applications.

In the realm of therapeutic applications, the pyridine core is a common scaffold in medicinal chemistry, and halogenated aromatic compounds are known to exhibit a range of biological activities. This compound could be investigated for its potential as an inhibitor of protein kinases, which are implicated in cancer and inflammatory diseases. Its structural similarity to some agrochemicals also suggests potential applications as a fungicide or herbicide.

From an industrial perspective, halogenated aromatic compounds can serve as building blocks for the synthesis of polymers and other advanced materials. The reactivity of the bromine atom allows for its incorporation into larger molecular architectures with potentially interesting optical or electronic properties.

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

Should this compound demonstrate significant biological activity, a deep understanding of its mechanism of action will be crucial for its further development. Multi-omics approaches, which involve the comprehensive analysis of various biological molecules (e.g., genes, proteins, metabolites), can provide an unbiased view of the cellular response to a compound.

For instance, transcriptomics (RNA-seq) could reveal changes in gene expression patterns, proteomics could identify protein targets and downstream signaling pathways, and metabolomics could uncover alterations in cellular metabolism. Integrating these datasets would provide a holistic picture of the compound's biological effects and help to identify its primary molecular targets and potential off-target effects. This approach is particularly valuable for elucidating the mechanisms of novel compounds where the target is unknown.

| Omics Technology | Type of Data Generated | Potential Insights for this compound |

| Transcriptomics | Changes in messenger RNA (mRNA) levels. | Identification of genes and signaling pathways affected by the compound. |

| Proteomics | Changes in protein abundance and post-translational modifications. | Identification of direct protein targets and downstream effector proteins. |

| Metabolomics | Changes in the levels of small molecule metabolites. | Understanding of the compound's impact on cellular metabolism and identification of metabolic biomarkers of activity. |

| Genomics | Analysis of DNA to identify genetic variations. | Identification of genetic factors that may influence sensitivity or resistance to the compound. |

常见问题

Q. What synthetic strategies are effective for preparing 3-Bromo-5-(4-chlorophenoxy)pyridine while ensuring regioselectivity?

- Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by coupling to introduce the 4-chlorophenoxy group. For bromination, N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator ensures regioselective bromination at the 3-position . Subsequent Suzuki-Miyaura cross-coupling with 4-chlorophenoxyboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF introduces the aryl ether group. Protection of reactive intermediates (e.g., silylation of hydroxyl groups) may enhance stability during synthesis .

Q. How can NMR and HR-MS be optimized to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons. The deshielding effect of bromine and chlorine substituents shifts peaks downfield (e.g., pyridine protons at δ 8.2–8.5 ppm). Coupling patterns distinguish adjacent substituents .

- HR-MS : Electrospray ionization (ESI) in positive mode provides accurate mass data. Expected [M+H]⁺ for C₁₁H₈BrClNO (MW: 302.45) is m/z 303.95. Isotopic patterns (Br/Cl) confirm molecular identity .

Q. What are the typical nucleophilic substitution reactions involving the bromine atom in this compound?

- Methodological Answer : The bromine at C3 undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃, DMF, 80–100°C). Steric hindrance from the 4-chlorophenoxy group may slow reactivity, necessitating longer reaction times. For example, reaction with piperidine yields 3-amino-5-(4-chlorophenoxy)pyridine. Monitoring via TLC or LC-MS ensures completion .

Advanced Research Questions

Q. How do computational studies (DFT, NBO) explain the electronic effects of substituents on reactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal electron-withdrawing effects of Br and Cl, which activate the pyridine ring for electrophilic attacks. Natural bond orbital (NBO) analysis quantifies charge distribution, showing increased positive charge at C3 (Br site) and C5 (O-linked Cl). This explains preferential reactivity at C3 in cross-coupling reactions. Solvent effects (PCM models) further refine reaction pathway predictions .

Q. What strategies improve yield in palladium-catalyzed cross-coupling reactions with sterically hindered aryl groups?

- Methodological Answer :

- Ligand Design : Bulky ligands like XPhos or SPhos enhance catalytic efficiency by stabilizing Pd intermediates and mitigating steric clashes with the 4-chlorophenoxy group .

- Microwave Irradiation : Shortens reaction times (e.g., 30 min at 120°C vs. 24 hr conventional heating) while maintaining high yields (~85%) .

- Pre-activation of Boronic Acids : Use of aryl boronate esters (e.g., MIDA boronates) improves stability and coupling efficiency .

Q. How can in vitro assays evaluate the bioactivity of derivatives against neurological targets (e.g., nAChRs)?

- Methodological Answer :

- Receptor Binding Assays : Radiolabeled α-bungarotoxin competes with derivatives for binding to nicotinic acetylcholine receptors (nAChRs) in SH-SY5Y cells. IC₅₀ values quantify potency .

- Patch-Clamp Electrophysiology : Measures ion flux in HEK293 cells expressing recombinant nAChR subunits to assess agonist/antagonist effects .

- Molecular Docking : AutoDock Vina predicts binding poses, prioritizing derivatives with strong interactions at the receptor’s hydrophobic pocket .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。